

# Spectral Analysis of 2,5-Dibromotoluene: A Technical Guide

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## Compound of Interest

Compound Name: 2,5-Dibromotoluene

Cat. No.: B165575

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This technical guide provides an in-depth overview of the spectral data for **2,5-dibromotoluene**, a key chemical intermediate in various synthetic processes. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **2,5-dibromotoluene** are presented below.

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **2,5-dibromotoluene** reveals three distinct signals in the aromatic region and one signal in the aliphatic region, corresponding to the methyl protons.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.34	d	1H	H-4
7.27	dd	1H	H-3
6.99	d	1H	H-6
2.37	s	3H	-CH <sub>3</sub>

d: doublet, dd: doublet of doublets, s: singlet

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
139.0	C-1
133.9	C-3
131.0	C-4
129.8	C-6
122.1	C-2
121.5	C-5
22.5	-CH <sub>3</sub>

## Experimental Protocol: NMR Spectroscopy

**Sample Preparation:** A solution of **2,5-dibromotoluene** (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl<sub>3</sub>, ~0.7 mL). The sample is transferred to a 5 mm NMR tube.

**Instrumentation and Acquisition Parameters:**

- Spectrometer: Bruker Avance III HD 400 (or equivalent)

- Frequency: 400 MHz for  $^1\text{H}$  NMR, 100 MHz for  $^{13}\text{C}$  NMR
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- $^1\text{H}$  NMR Parameters:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
  - Spectral Width: 8223.68 Hz
- $^{13}\text{C}$  NMR Parameters:
  - Pulse Program: zgpg30
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s
  - Spectral Width: 24038.46 Hz

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

## IR Spectral Data

The IR spectrum of **2,5-dibromotoluene** is characterized by the following key absorption bands:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3070-3020	Weak	C-H stretch (aromatic)
2960-2850	Weak-Medium	C-H stretch (aliphatic, -CH <sub>3</sub> )
1595, 1465, 1380	Medium-Strong	C=C stretch (aromatic ring)
1035	Strong	C-Br stretch
870, 810	Strong	C-H bend (out-of-plane, aromatic)

## Experimental Protocol: IR Spectroscopy

Sample Preparation: As **2,5-dibromotoluene** is a liquid at room temperature, the spectrum is recorded as a neat thin film. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Acquisition Parameters:

- Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer (or equivalent)
- Technique: Transmission (Neat)
- Spectral Range: 4000-400 cm<sup>-1</sup>
- Resolution: 4 cm<sup>-1</sup>
- Number of Scans: 16

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

## Mass Spectral Data

The mass spectrum of **2,5-dibromotoluene** is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[1] The key fragments are summarized below.

m/z	Relative Intensity (%)	Assignment
252	65	$[M+4]^+$ ( $^{79}\text{Br}$ , $^{81}\text{Br}$ )
250	100	$[M+2]^+$ ( $^{79}\text{Br}$ , $^{81}\text{Br}$ )
248	50	$[M]^+$ ( $^{79}\text{Br}$ , $^{79}\text{Br}$ )
171	45	$[M - \text{Br}+2]^+$
169	45	$[M - \text{Br}]^+$
90	30	$[\text{C}_7\text{H}_6]^+$
89	25	$[\text{C}_7\text{H}_5]^+$

The isotopic pattern of the molecular ion peak, with significant signals at m/z 248, 250, and 252, is characteristic of a compound containing two bromine atoms.

## Experimental Protocol: GC-MS

**Sample Preparation:** A dilute solution of **2,5-dibromotoluene** is prepared in a volatile organic solvent such as dichloromethane or hexane.

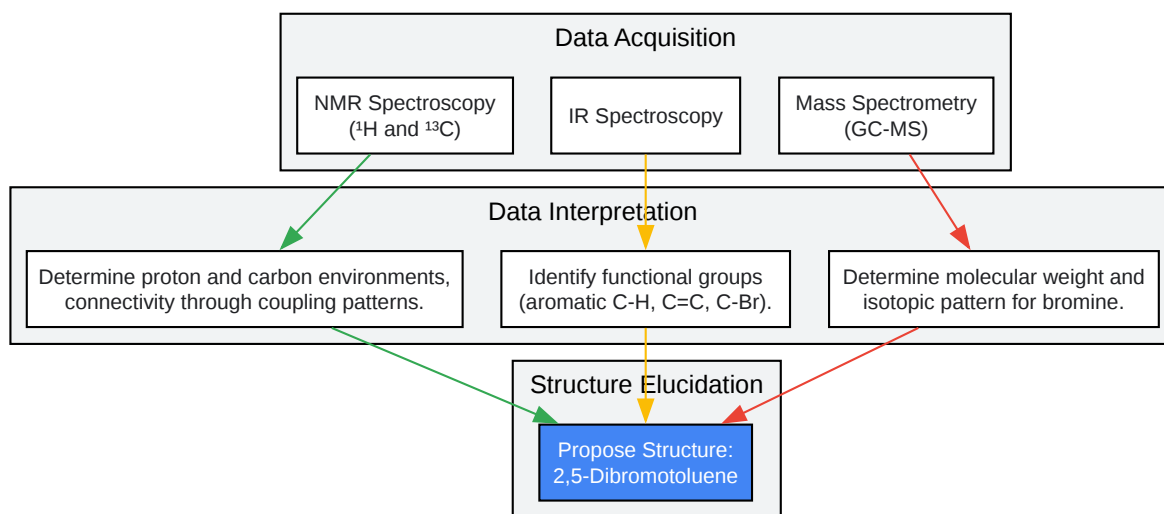
**Instrumentation and Acquisition Parameters:**

- System: Agilent 7890B GC coupled to a 5977A MSD (or equivalent)
- Ionization Mode: Electron Ionization (EI) at 70 eV[2]
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25  $\mu\text{m}$  film thickness)
- Carrier Gas: Helium
- Inlet Temperature: 250  $^{\circ}\text{C}$
- Oven Program:

- Initial Temperature: 50 °C, hold for 2 min
- Ramp: 10 °C/min to 280 °C
- Hold: 5 min at 280 °C
- MSD Transfer Line Temperature: 280 °C
- MS Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C
- Scan Range: 40-500 amu

## Spectral Analysis Workflow

The logical flow of analyzing the spectral data for the structural elucidation of **2,5-dibromotoluene** is depicted in the following diagram.



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Caption: Workflow for the structural elucidation of **2,5-dibromotoluene** using spectral data.

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## References

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